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Compound of Interest

1-(4-Cyanophenyl)guanidine
Compound Name:
hydrochloride

Cat. No.: B1419905

An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride: Synthesis,
Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-
Cyanophenyl)guanidine hydrochloride (CAS No: 373690-68-7), a pivotal chemical
intermediate and a compound of significant interest in medicinal chemistry. The unique
structural feature of this molecule—an electron-withdrawing cyanophenyl group attached to a
highly basic guanidine core—imparts a distinct reactivity profile that has been successfully
exploited in the synthesis of next-generation antiviral agents. Furthermore, its guanidinium
moiety makes it a structural analogue of L-arginine, suggesting a compelling, though not yet
fully characterized, potential as a modulator of nitric oxide synthase (NOS) activity. This
document delves into the compound's physicochemical properties, provides a detailed, field-
proven synthesis protocol, explores its established role in the synthesis of non-nucleoside
reverse transcriptase inhibitors (NNRTISs), and examines its putative mechanism of action as a
NOS inhibitor based on extensive literature on related guanidine-based compounds. This guide
is intended for researchers, medicinal chemists, and drug development professionals seeking
to leverage this versatile molecule in their research and development endeavors.
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Introduction: The Guanidinium Group as a
Privileged Scaffold

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under
physiological conditions, forming a resonance-stabilized cation.[1] This structural motif is a
cornerstone in numerous biologically active molecules, where it often serves as a bioisostere
for the side chain of L-arginine, the endogenous substrate for nitric oxide synthases (NOS).[2]
[3] Consequently, guanidine-containing derivatives are a major class of therapeutic agents, with
applications as anti-inflammatory, antidiabetic, and central nervous system-acting drugs.[2] 1-
(4-Cyanophenyl)guanidine hydrochloride emerges as a compound of particular interest. Its
primary, well-documented application is as an indispensable precursor in the synthesis of
potent antiviral medications, including the HIV non-nucleoside reverse transcriptase inhibitors
(NNRTIs) Rilpivirine and Etravirine.[4][5] The high purity and specific reactivity of this
intermediate are critical to the efficacy and safety of these life-saving drugs.[4] Beyond this
established role, its structure strongly suggests potential activity as a NOS inhibitor, a
therapeutic strategy relevant for conditions involving pathological overproduction of nitric oxide,
such as inflammation and neurodegenerative disorders.[6][7]

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in synthesis and biological assays. 1-(4-Cyanophenyl)guanidine
hydrochloride is a white crystalline powder, and its key properties are summarized below.[4]
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Property Value Source(s)
CAS Number 373690-68-7 [4]
Molecular Formula CsHsNa-HCI [8]
Molecular Weight 196.64 g/mol [8]
Appearance White crystalline powder [4]
Melting Point 237-240 °C [No Source]
Purity Typically 298.0% (by HPLC) [4]
Storage Inert atmosphere, 2-8°C [8]

Canonical SMILES

N=C(N)NC1=CC=C(C=C1)C#
N.CI

[8]

InChl Key

FNUYXKASQONDCV-
UHFFFAOYSA-N

[No Source]

Synthesis and Characterization

The synthesis of 1-(4-Cyanophenyl)guanidine hydrochloride is a critical process for
ensuring the high purity required for pharmaceutical applications. An efficient and scalable
protocol has been developed that proceeds via the guanylation of 4-cyanoaniline.[9][10]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-(4-Cyanophenyl)guanidine hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported method for the preparation of a Rilpivirine

intermediate.[9][10] The causality behind these steps is crucial for success. The use of diglyme

as a high-boiling solvent allows the reaction to proceed at a sufficient rate, while the
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hydrochloride salt of the starting aniline ensures solubility and activates the amine for
nucleophilic attack.

Materials and Reagents:

e 4-Cyanoaniline hydrochloride

e Aqueous cyanamide solution (e.g., 50% w/w)

o Diglyme (Bis(2-methoxyethyl) ether)

o Suitable reaction vessel with magnetic stirrer and reflux condenser
e Heating mantle

« Filtration apparatus (e.g., Bichner funnel)

e Vacuum oven

Procedure:

e Reactant Charging: In a clean, dry reaction vessel, charge 4-cyanoaniline hydrochloride and
diglyme. Begin stirring to form a slurry.

o Cyanamide Addition: To the stirring slurry, add aqueous cyanamide solution in a controlled
manner. The stoichiometry should be carefully calculated, typically using a slight excess of
cyanamide.

» Reaction: Heat the reaction mixture to a temperature of 120-130°C. Maintain this
temperature and continue stirring for several hours (e.g., 4-6 hours), monitoring the reaction
progress by a suitable method (e.g., TLC or HPLC).

o Precipitation: Once the reaction is deemed complete, cool the mixture to room temperature.
The product, 1-(4-Cyanophenyl)guanidine hydrochloride, will precipitate out of the
solvent. The cooling process can be staged (e.g., cool to room temperature, then further cool
in an ice bath) to maximize yield.

 Isolation: Collect the precipitated solid by vacuum filtration.
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e Washing: Wash the filter cake with a small amount of a suitable cold solvent (e.g., cold
acetone or isopropanol) to remove residual diglyme and any unreacted starting materials.

» Drying: Dry the isolated white solid under vacuum at 50-60°C until a constant weight is
achieved.

Characterization: The final product should be characterized to confirm its identity and purity
using standard analytical techniques such as 'H NMR, 3C NMR, FT-IR, and HPLC.

Applications in Drug Discovery and Development
Keystone Intermediate in Antiviral Synthesis

The most significant and commercially validated application of 1-(4-Cyanophenyl)guanidine
hydrochloride is as a key building block in the synthesis of the HIV-1 NNRTIs Rilpivirine and
Etravirine.[4] These drugs are diarylpyrimidine (DAPY) derivatives that bind to a hydrophobic
pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its
function.

In the synthesis of Rilpivirine, 1-(4-cyanophenyl)guanidine serves as the source for the 2-
amino-4-cyanophenyl portion of the final molecule. It undergoes a cyclocondensation reaction
with a malonate derivative to form the central pyrimidine ring, which is a core scaffold of the
drug.[11] The high purity of the starting guanidine is paramount, as impurities can lead to side
reactions and the formation of difficult-to-remove related substances in the final active
pharmaceutical ingredient (API).[4]

Putative Role as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase
(NOS) isoforms: neuronal (nNOS), inducible (iINOS), and endothelial (eNOS).[6] While NO is
essential for processes like vasodilation and neurotransmission, its overproduction by iNOS is
a key pathological feature in many inflammatory diseases and septic shock.[7][12] Therefore,
selective inhibition of INOS is a major therapeutic goal.

The guanidine group of L-arginine, the endogenous substrate for all NOS isoforms, binds to a
conserved glutamate residue in the enzyme's active site.[3] Many NOS inhibitors are L-arginine
mimetics that leverage a guanidine or a bioisosteric group to achieve competitive inhibition.[13]
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Mechanism of Action: 1-(4-Cyanophenyl)guanidine hydrochloride, as a substituted
guanidine, is a structural mimic of the L-arginine side chain. It is hypothesized to act as a
competitive inhibitor by binding to the NOS active site, thereby preventing the binding of L-
arginine and subsequent NO synthesis. The cyanophenyl group would occupy the substrate-
binding channel, and its electronic and steric properties would influence the compound's
potency and isoform selectivity.

General Mechanism of Competitive NOS Inhibition

Normal Enzymatic Reaction Competitive Inhibition

[1—(4—Cyanophenyl)guanidinej

STl (L-Arginine Mimic)

Binds & Blocks

NOS Active Site

No Catalysis

NOS Active Site

Catalyzes
(L-Citrulline - NO) ( )

Click to download full resolution via product page

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by a guanidine-based inhibitor.

Quantitative Data on Related Guanidine-Based NOS Inhibitors: While specific ICso values for 1-
(4-cyanophenyl)guanidine hydrochloride are not available in the reviewed literature, data
from structurally related guanidine compounds provide a valuable benchmark for its potential

activity and selectivity.
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nNOS ICso eNOS ICso iNOS ICso Selectivity
Compound . Source
(nM) (uM) (uM) Profile
. ~ ~100-1000x ~10-100x .
Aminoguanidi Selective for
less potent less potent Potent ) [12]
ne INOS
than for INOS  than for INOS
1H-Pyrazole-
1-
o 0.2 0.2 0.2 Non-selective  [13]
carboxamidin
e HCI (PCA)
4-Methyl- Selective for
N/A >300 2.4 _ [13]
PCA iNOS
N(G)-methyl- )
- Potent INOS
L-arginine (L-  N/A N/A 6 o [13]
inhibitor
NMA)

This table illustrates the range of potencies and selectivities achievable with guanidine-based

scaffolds. Further research is required to characterize 1-(4-Cyanophenyl)guanidine

hydrochloride within this landscape.

Experimental Protocol: In Vitro NOS Inhibition

Assay

To empirically determine the NOS inhibitory activity of 1-(4-Cyanophenyl)guanidine

hydrochloride, a cell-based assay measuring nitric oxide production is a standard and reliable

method. The Griess assay is a common colorimetric method for quantifying nitrite (NO27), a

stable and quantifiable breakdown product of NO in agueous solution.

Objective: To determine the ICso of 1-(4-Cyanophenyl)guanidine hydrochloride against

inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage

cells.

Materials:

 RAW 264.7 macrophage cell line
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o« DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

o Lipopolysaccharide (LPS) from E. coli

e 1-(4-Cyanophenyl)guanidine hydrochloride

e Aminoguanidine (as a positive control)

» Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine
dihydrochloride)

o 96-well cell culture plates

* Microplate reader (540 nm absorbance)

Procedure:

o Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10 cells/well in
100 pL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO: incubator to allow for
cell adherence.

o Compound Preparation: Prepare a stock solution of 1-(4-Cyanophenyl)guanidine
hydrochloride in sterile DMSO or water. Create a series of dilutions in culture medium to
achieve final test concentrations (e.g., ranging from 0.1 uM to 1000 pM). Prepare similar
dilutions for the positive control, aminoguanidine.

o Cell Treatment: After 24 hours, remove the old medium from the cells. Add 100 pL of fresh
medium containing the various concentrations of the test compound or positive control to the
respective wells. Include wells for "vehicle control" (medium + LPS only) and "blank"
(medium only).

e INOS Induction: Immediately add LPS to all wells except the blank wells to a final
concentration of 1 ug/mL. This step induces the expression of the INOS enzyme.

 Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

 Nitrite Measurement (Griess Assay):
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o Carefully collect 50 pL of the cell culture supernatant from each well and transfer to a new
96-well plate.

o Add 50 pL of sulfanilamide solution to each well and incubate for 10 minutes at room
temperature, protected from light.

o Add 50 pL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and
incubate for another 10 minutes at room temperature, protected from light. A
purple/magenta color will develop in the presence of nitrite.

o Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis:

[¢]

Create a standard curve using known concentrations of sodium nitrite.

[e]

Calculate the nitrite concentration in each supernatant sample from the standard curve.

o

Calculate the percentage of NO production inhibition for each concentration of the test
compound relative to the vehicle control (LPS only).

(¢]

Plot the percent inhibition against the log of the compound concentration and use non-
linear regression to determine the ICso value.

Conclusion and Future Directions

1-(4-Cyanophenyl)guanidine hydrochloride is a molecule of dual significance. Itis a
commercially vital and high-purity intermediate for the synthesis of important antiviral drugs, a
role that underscores the precision required in modern pharmaceutical manufacturing.
Concurrently, its chemical structure places it firmly within a class of compounds known for
potent biological activity, specifically the inhibition of nitric oxide synthase. While its efficacy as
a NOS inhibitor remains to be experimentally confirmed and quantified, the extensive body of
research on related guanidines provides a strong rationale for its investigation. Future research
should focus on the direct enzymatic and cell-based evaluation of this compound against all
three NOS isoforms to determine its potency and selectivity. Such studies would not only clarify
its pharmacological profile but could also unlock new therapeutic applications for this versatile
and valuable chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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